N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine
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Overview
Description
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is a heterocyclic compound featuring a bipyridine core substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 3,4’-bipyridine.
Coupling Reaction: The key step involves a coupling reaction between 3-chloroaniline and 3,4’-bipyridine. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a ligand (e.g., triphenylphosphine) in a suitable solvent like toluene or dimethylformamide (DMF) at elevated temperatures (100-120°C).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce costs.
Green Chemistry Approaches: Employing greener solvents and reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine N-oxide.
Reduction: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine.
Scientific Research Applications
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Binding Interactions: The bipyridine core allows for strong coordination with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the chlorine atom, affecting its reactivity and biological activity.
N-(3-Bromophenyl)[3,4’-bipyridin]-5-amine: Bromine substitution instead of chlorine, leading to different chemical properties.
N-(3-Methylphenyl)[3,4’-bipyridin]-5-amine: Methyl group substitution, which can alter the compound’s lipophilicity and pharmacokinetics.
Uniqueness
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
821784-35-4 |
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Molecular Formula |
C16H12ClN3 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI Key |
AVNPXNMPJXWMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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